Product packaging for 2-(2-Ethylphenyl)azetidine(Cat. No.:)

2-(2-Ethylphenyl)azetidine

Cat. No.: B13076506
M. Wt: 161.24 g/mol
InChI Key: WHACPTNXODQURU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethylphenyl)azetidine is a four-membered, nitrogen-containing heterocyclic compound of significant interest in modern synthetic and medicinal chemistry research. As part of the azetidine family, it offers researchers a constrained, three-dimensional scaffold that can impart favorable pharmacokinetic properties to molecules, such as enhanced metabolic stability, improved solubility, and increased lipophilicity compared to larger ring systems or linear chains . These characteristics make it a highly valuable building block for the design of novel bioactive molecules and pharmaceutical lead compounds. The primary research value of this and similar azetidine-containing compounds lies in their application as key pharmacophores in drug discovery. Nitrogen-containing heterocycles are present in more than 75% of approved pharmaceuticals, and the incorporation of saturated, four-membered rings like azetidine is a growing strategy to optimize the physicochemical profile of drug candidates . The specific 2-aryl substitution pattern of this reagent, featuring an ethylphenyl group, makes it a particularly useful intermediate for exploring structure-activity relationships in medicinal chemistry programs, potentially targeting a wide range of diseases and disorders . Its mechanism of action in research settings is not compound-specific but is defined by the role researchers design for it; it can function as a central core scaffold that directs molecular geometry and interactions with biological targets, or as a precursor for further functionalization via modern synthetic methods, including ring-opening reactions, cross-coupling, and strain-release-driven derivatization . This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring safe handling and compliance with all applicable regulations concerning the use of chemical substances.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N B13076506 2-(2-Ethylphenyl)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

2-(2-ethylphenyl)azetidine

InChI

InChI=1S/C11H15N/c1-2-9-5-3-4-6-10(9)11-7-8-12-11/h3-6,11-12H,2,7-8H2,1H3

InChI Key

WHACPTNXODQURU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C2CCN2

Origin of Product

United States

Stereochemical Control in the Synthesis of 2 2 Ethylphenyl Azetidine Analogues

Development of Enantioselective Synthetic Pathways

The development of synthetic routes that selectively produce one enantiomer of a chiral compound is a cornerstone of modern medicinal chemistry. For 2-(2-ethylphenyl)azetidine analogues, several enantioselective strategies have been explored, with organocatalysis emerging as a powerful tool.

Organocatalytic approaches often utilize small organic molecules as catalysts to induce enantioselectivity. A notable method involves the enantioselective α-chlorination of aldehydes, followed by a series of transformations to yield the desired 2-substituted azetidines. nih.gov This process begins with the α-chlorination of a suitable aldehyde, catalyzed by a chiral organocatalyst, to produce a chiral α-chloro aldehyde. This intermediate can then be reduced and subsequently cyclized to form the enantiomerically enriched azetidine (B1206935). nih.gov While this method has been demonstrated for a range of 2-alkyl substituted azetidines, its application to 2-aryl analogues, including those with an ortho-ethylphenyl substituent, is a logical extension. The yields and enantiomeric excesses (ee) are often moderate to good, providing a viable pathway to these chiral heterocycles without the need for metal catalysts. nih.gov

Another significant advancement in the enantioselective synthesis of 2-aryl azetidines involves the use of rhodium-catalyzed conjugate addition of arylboroxines to 2,3-dihydro-4-pyridones, which can be precursors to 2-aryl-azetidines. researchgate.net Although this method leads to piperidones, the underlying principle of asymmetric conjugate addition is applicable to the synthesis of chiral azetidines.

The table below summarizes representative results for the organocatalytic synthesis of 2-substituted azetidines, highlighting the potential for synthesizing this compound analogues.

EntryAldehyde SubstrateOrganocatalystOverall Yield (%)Enantiomeric Excess (ee, %)
1PropanalProline-derived3292
2ButanalProline-derived2890
3PentanalProline-derived2588
4IsovaleraldehydeProline-derived2284
Data derived from studies on 2-alkyl substituted azetidines, demonstrating the feasibility of the methodology. nih.gov

Diastereoselective Control in Azetidine Ring Construction

When multiple stereocenters are present in the azetidine ring, controlling the relative stereochemistry (diastereoselectivity) becomes crucial. This is particularly relevant for analogues of this compound that may bear additional substituents.

The structure of the starting material plays a pivotal role in directing the stereochemical outcome of the cyclization reaction. The use of chiral auxiliaries attached to the substrate is a common and effective strategy. tert-Butanesulfinamide has proven to be a highly effective chiral auxiliary for the synthesis of 2-substituted azetidines. acs.orgwikipedia.orgnih.govrsc.org In this approach, a chiral tert-butanesulfinyl imine is prepared from the corresponding aldehyde. Nucleophilic addition to this imine proceeds with high diastereoselectivity, controlled by the bulky tert-butyl group and the stereochemistry of the sulfinamide. Subsequent cyclization affords the azetidine with a high degree of stereocontrol. acs.org This method is general for a range of aryl substituents, suggesting its applicability to the synthesis of this compound analogues. acs.org

A general and scalable two-step method for the regio- and diastereoselective synthesis of 2-arylazetidines has been described starting from substituted oxiranes. acs.org The reaction of N-benzyl-N-(2,3-epoxypropyl)amines with a superbasic mixture of lithium diisopropylamide and potassium tert-butoxide leads to the formation of trans-2,3-disubstituted azetidines with high selectivity. acs.org The trans stereochemistry is confirmed by spectroscopic methods. acs.org

The following table presents data on the diastereoselective synthesis of 2-arylazetidines using a chiral auxiliary, illustrating the high levels of stereocontrol achievable.

EntryAryl GroupDiastereomeric Ratio (dr)Yield (%)
1Phenyl95:575
24-Methoxyphenyl96:472
32-Thienyl94:668
43-Chlorophenyl95:578
Data represents typical results for the synthesis of 2-aryl azetidines using a tert-butanesulfinamide auxiliary. acs.org

The choice of catalysts and reagents is fundamental in directing the diastereoselectivity of azetidine ring formation. In the absence of substrate control, a chiral catalyst can create a chiral environment that favors the formation of one diastereomer over the other.

For instance, copper(I)-catalyzed [3+1]-cycloaddition reactions have been used for the synthesis of chiral tetrasubstituted azetidines. nih.gov While this method produces highly substituted systems, the principles of stereocontrol exerted by the chiral ligand on the metal catalyst are broadly applicable.

In the context of 2,3-disubstituted azetidines, hydrozirconation of allylic amines followed by iodination and base-promoted cyclization has been shown to produce cis-2,3-disubstituted azetidines diastereoselectively. rsc.org The stereochemical outcome is dictated by the stereochemistry of the starting allylic amine and the mechanism of the hydrozirconation and cyclization steps.

Furthermore, the reduction of C3-functionalized azetidin-2-ones using sodium borohydride (B1222165) has been shown to diastereoselectively produce trans-azetidines. rsc.org The approach of the hydride reagent is directed by the existing stereocenter at C2 and the substituents on the ring.

Stereoconvergence and Configurational Stability in Lithiated Azetidines

The stereochemistry of lithiated species can be dynamic, with the potential for epimerization at the carbon-lithium center. This phenomenon can be exploited in stereoconvergent syntheses, where a mixture of diastereomers is converted into a single, thermodynamically more stable diastereomer.

This stereoconvergence is particularly relevant for the synthesis of 2,2-disubstituted azetidines, where the introduction of a second substituent at the C2 position can be achieved with high stereocontrol, irrespective of the initial stereochemistry of the proton being removed. The application of this methodology to analogues bearing an ortho-substituted phenyl group, such as the 2-ethylphenyl group, would be of significant interest.

Chiral Pool and Auxiliary-Based Methodologies

The "chiral pool" refers to the use of readily available, inexpensive, and enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. Amino acids, carbohydrates, and terpenes are common chiral pool sources. For the synthesis of this compound analogues, a chiral starting material can be used to introduce the desired stereochemistry. For example, enantiopure amino acids can be elaborated into γ-amino alcohols, which are common precursors for azetidine synthesis. acs.org

As previously discussed in section 3.2.1, chiral auxiliaries are a powerful tool for stereocontrol. The use of (S)-1-phenylethylamine as both a chiral auxiliary and a nitrogen source has been reported for the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.org The stereochemistry of the final products is dictated by the known absolute configuration of the chiral amine. This approach offers a reliable method for introducing stereocenters with high fidelity.

The use of tert-butanesulfinamide as a chiral auxiliary, as highlighted earlier, is a prime example of an auxiliary-based methodology that provides excellent stereocontrol in the synthesis of C2-substituted azetidines. acs.orgrsc.org This method is particularly attractive due to the commercial availability of both enantiomers of the auxiliary, allowing access to either enantiomer of the target azetidine. wikipedia.org The robustness and scalability of this method make it highly suitable for the synthesis of this compound analogues for medicinal chemistry applications. acs.org

Reactivity and Transformations of the 2 2 Ethylphenyl Azetidine Core

Strain-Driven Reactivity of the Four-Membered Azetidine (B1206935) Ring

Azetidines, including 2-(2-ethylphenyl)azetidine, are characterized by significant ring strain, a feature that drives their reactivity. rsc.orgresearchwithrutgers.com While more stable and easier to handle than their three-membered counterparts, aziridines, the considerable strain within the four-membered ring makes them susceptible to reactions that relieve this strain. rsc.orgresearchwithrutgers.com This inherent reactivity can be harnessed under appropriate conditions to facilitate unique chemical transformations. rsc.orgresearchwithrutgers.com The strain energy of the azetidine ring is a critical factor, influencing its predisposition to undergo ring-opening reactions, yet its relative stability allows for controlled chemical manipulation. acs.org

Ring-Opening Reactions of Azetidines

The cleavage of the strained azetidine ring is a prominent feature of its chemistry, providing a versatile pathway to a diverse array of functionalized linear amines. nih.gov These reactions are often regioselective, with the substitution pattern on the azetidine ring playing a crucial role in determining the outcome. nih.govmagtech.com.cn

Nucleophilic Ring Opening with Diverse Reagents

The nucleophilic ring-opening of azetidines is a major class of their ring-opening reactions. magtech.com.cn In the case of 2-aryl-substituted azetidines like this compound, the aryl group has a significant electronic influence. Unsaturated groups such as aryl substituents can stabilize transition states or intermediates formed during the ring-opening process, facilitating the cleavage of the adjacent C-N bond. magtech.com.cn Consequently, nucleophiles tend to attack the carbon atom attached to the aryl group. magtech.com.cn The regioselectivity of these reactions is generally controlled by electronic effects, although sterically bulky nucleophiles may favor attack at the less substituted carbon atom. magtech.com.cn A variety of nucleophiles, including alcohols and halides, have been employed in these transformations. iitk.ac.inresearchgate.net

Lewis Acid-Promoted Ring Opening Mechanisms

The stability of the azetidine ring often necessitates activation for ring-opening to occur. magtech.com.cn Lewis acids are frequently employed to catalyze these reactions by coordinating to the nitrogen atom, thereby making the ring more susceptible to nucleophilic attack. magtech.com.cniitk.ac.innih.gov This activation strategy has been successfully applied to the regioselective ring-opening of 2-aryl-N-tosylazetidines with alcohols, proceeding via an SN2-type mechanism to yield 1,3-amino ethers. iitk.ac.innih.gov The use of a Lewis acid, such as Cu(OTf)₂, can also mediate unprecedented rearrangements following ring-opening, leading to the formation of substituted allylamines. nih.gov

Studies on Acid-Mediated Intramolecular Ring-Opening Decomposition Pathways

Under acidic conditions, certain N-substituted aryl azetidines can undergo intramolecular ring-opening decomposition. nih.gov This process can be initiated by the protonation of the azetidine nitrogen, followed by nucleophilic attack from a pendant group within the same molecule. nih.gov For instance, an amide group tethered to the azetidine can act as an internal nucleophile, leading to ring cleavage and subsequent rearrangement to form more stable cyclic structures like lactams. nih.gov The stability of the azetidine is influenced by factors such as the nature of the aryl group and the length of the linker to the nucleophilic group. nih.gov

Ring-Expansion Reactions to Higher Ring Systems

Beyond ring-opening, the strained azetidine ring can also undergo ring-expansion reactions to form larger, more complex heterocyclic systems. These transformations provide access to valuable scaffolds such as pyrrolidines and 1,3-oxazinan-2-ones. acs.orgresearchgate.net For example, the treatment of N-benzyl or N-benzhydrylazetidinium salts with a strong base can induce a Stevens rearrangement, leading to the formation of 2-phenyl- or 2,2-diarylpyrrolidines. researchgate.net Another example is the acid-promoted ring expansion of 2-ester-2-arylazetidine carbamates to yield 6,6-disubstituted 1,3-oxazinan-2-ones. acs.org This reaction proceeds through the formation of a carbocation intermediate upon azetidine ring-opening, which is then trapped by the carbamate (B1207046) oxygen. acs.org

Functional Group Transformations on the Azetidine Scaffold

The inherent strain and nucleophilic nitrogen of the azetidine ring in this compound, coupled with the potential for functionalization on the phenyl ring, make it a versatile substrate for a variety of chemical transformations. These modifications can be broadly categorized into carbon-carbon bond-forming reactions and derivatizations via conjugate additions.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura Cross-Coupling)

Modern Suzuki-Miyaura coupling protocols often utilize nickel catalysts in greener solvents, such as alcohols, and have been successfully applied to heterocyclic substrates, which are important in pharmaceutical chemistry. nih.gov The general transformation can be represented as follows:

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reaction

Reactant 1 (Aryl Halide)Reactant 2 (Boronic Acid)CatalystProduct
Aryl-X (X = Br, I)R-B(OH)₂Pd(PPh₃)₄ or NiCl₂(dppp)Aryl-R

For this compound, a hypothetical reaction could involve a brominated derivative, as shown below:

Hypothetical Suzuki-Miyaura Reaction of a this compound Derivative

SubstrateReagentConditionsProduct
2-(2-Ethyl-4-bromophenyl)azetidinePhenylboronic acidPd catalyst, base2-(2-Ethyl-4-phenylphenyl)azetidine

The successful implementation of such a reaction would hinge on the stability of the azetidine ring under the reaction conditions and the chemoselectivity of the coupling.

Aza-Michael Additions for Derivatization

Aza-Michael additions represent a powerful method for carbon-nitrogen bond formation. mdpi.com In the context of derivatizing the this compound scaffold, this reaction would typically involve the azetidine nitrogen acting as a nucleophile towards an activated alkene (a Michael acceptor). This approach allows for the introduction of a variety of functionalized side chains onto the nitrogen atom.

The general scheme for an aza-Michael addition is as follows:

Table 2: General Aza-Michael Addition Reaction

NucleophileMichael AcceptorProduct
R₂NHCH₂=CH-C(O)R'R₂N-CH₂-CH₂-C(O)R'

For this compound, the reaction would proceed as follows:

Aza-Michael Addition with this compound

ReactantMichael AcceptorConditionsProduct
This compoundMethyl acrylateBase catalyst (e.g., DBU), MeCNMethyl 3-(2-(2-ethylphenyl)azetidin-1-yl)propanoate

This type of derivatization is valuable for modifying the physicochemical properties of the parent compound and for introducing further handles for subsequent functionalization. The reaction is often carried out under mild conditions and can be catalyzed by a variety of bases. mdpi.com

Reactivity of Metallated Azetidines

The deprotonation of azetidines with strong organolithium bases opens up a vast landscape of synthetic possibilities, allowing for the direct functionalization of the azetidine core. The regioselectivity and stereoselectivity of these reactions are highly dependent on the nature of the substituents on both the nitrogen and the carbon atoms of the ring.

Regio- and Stereoselective Direct Functionalization

The regioselective lithiation of 2-arylazetidines is a key strategy for their functionalization. rsc.org The outcome of the lithiation is heavily influenced by the nature of the substituent on the azetidine nitrogen.

N-Alkyl-2-arylazetidines : When the nitrogen atom bears an alkyl group, lithiation with a strong base like hexyllithium tends to occur at the ortho position of the aryl ring. The azetidinyl ring acts as an ortho-directing metalation group. This is attributed to the increased basicity and coordinating ability of the nitrogen atom when substituted with an electron-donating alkyl group. nih.gov

N-Boc-2-arylazetidines : In contrast, when the nitrogen is protected with an electron-withdrawing tert-butoxycarbonyl (Boc) group, lithiation occurs selectively at the benzylic position (the carbon atom of the azetidine ring attached to the aryl group). rsc.orgnih.gov

This switch in regioselectivity provides a powerful tool for the selective functionalization of either the aryl ring or the azetidine ring of compounds like this compound.

Table 3: Regioselectivity in the Lithiation of 2-Arylazetidines

N-SubstituentPosition of LithiationRationale
Alkylortho-position of the aryl ringAzetidinyl ring as an ortho-directing group
Bocα-benzylic position of the azetidine ringIncreased acidity of the α-proton

Alpha-Lithiation and Asymmetric Functionalization Studies

The α-lithiation of azetidines, followed by trapping with an electrophile, is a fundamental transformation for creating substituted azetidines. Studies on N-thiopivaloyl azetidine have shown that the resulting lithiated intermediates can be configurationally unstable at low temperatures, such as -78 °C. rsc.org This instability can lead to a dynamic resolution of diastereomeric lithiated species, which can impact the stereochemical outcome of the subsequent electrophilic trapping. rsc.org

In the case of enantiomerically enriched N-alkyl-2-oxazolinylazetidines, exclusive α-lithiation is observed. nih.govnih.gov The resulting lithiated species, while chemically stable, are configurationally labile. nih.govnih.gov This lability, however, can lead to a stereoconvergence towards the thermodynamically more stable diastereomeric lithiated intermediate. nih.govnih.gov This phenomenon allows for highly stereoselective functionalization upon trapping with electrophiles, with high diastereomeric and enantiomeric ratios. nih.govnih.govmdpi.com The dynamics of the nitrogen atom and the inversion at the carbanionic center play a crucial role in this process. nih.govnih.gov

Table 4: Asymmetric Functionalization of α-Lithiated Azetidines

Azetidine SubstrateKey ObservationOutcome of Electrophilic Trapping
N-Thiopivaloyl azetidineConfigurationally unstable lithiated intermediateVariable stereochemical outcome
N-Alkyl-2-oxazolinylazetidinesConfigurationally labile but stereoconvergent lithiated intermediateHighly stereoselective functionalization

These studies underscore the complex interplay of steric and electronic factors that govern the reactivity of metallated azetidines and highlight the potential for developing highly stereoselective methods for the synthesis of functionalized this compound derivatives.

Advanced Structural Analysis and Spectroscopic Characterization of 2 2 Ethylphenyl Azetidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering profound insights into the molecular framework. longdom.org Through the application of various NMR techniques, the precise arrangement of atoms and their electronic environments within 2-(2-ethylphenyl)azetidine and its derivatives can be determined.

Proton NMR (1H NMR) for Proton Environment and Coupling

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the proton environment of a molecule. For azetidine (B1206935) derivatives, the chemical shifts and coupling constants of the heterocyclic protons are particularly revealing. The configuration of substituents on the azetidine ring can often be determined from the coupling constants (J values) of the ring protons. It is a general observation that Jtrans coupling constants exhibit lower values (typically 5.8-7.9 Hz) compared to Jcis coupling constants (typically 8.4-8.9 Hz). ipb.pt

In the case of 2-(substituted phenyl)azetidines, the protons on the azetidine ring would present characteristic signals. For the parent azetidine, the protons at the C2 and C4 positions typically appear as a triplet, while the C3 protons resonate as a pentet. nih.gov For instance, in a related biazetidine system, the methylene (B1212753) protons at positions 2' and 4' of the second azetidine ring appear as a triplet at δ 3.29 ppm with a coupling constant of 7.2 Hz, and the C3' protons show as a pentet at δ 2.05 ppm with the same coupling constant. nih.govmdpi.com The diastereotopic methylene protons of the azetidine ring often appear as two distinct doublets, for example at δ 4.28 and 4.42 ppm with a geminal coupling constant (²JHa,Hb) of 9.6 Hz in a 3-(pyrazol-1-yl)azetidine derivative. mdpi.com

Table 1: Representative ¹H NMR Data for Azetidine Ring Protons

Proton Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Azetidine C2/C4-H ~3.3-4.4 m (multiplet) or dd (doublet of doublets) Varies based on stereochemistry and substitution

Note: The exact chemical shifts and coupling constants for this compound would require experimental data for the specific compound.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the delineation of the carbon skeleton. In azetidine derivatives, the chemical shifts of the ring carbons are indicative of their substitution and electronic environment. For example, in a study of N-Boc protected azetidine derivatives, the azetidine ring carbons C-2,4 and C-3 were observed at specific chemical shifts. researchgate.net In a 3,3-disubstituted azetidine, the C3 carbon signal would be a quaternary peak, while the C2 and C4 carbons would appear as methylene signals.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Azetidine Ring Carbons

Carbon Position Chemical Shift (δ, ppm)
Azetidine C2/C4 ~48-60

Note: These are general ranges and can be influenced by substituents.

Advanced 2D NMR Techniques (e.g., ROESY, NOESY) for Stereochemical Assignment

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning complex structures and determining stereochemistry. longdom.org Correlation Spectroscopy (COSY) helps establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons. creative-biostructure.com For stereochemical assignments, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable. These experiments detect through-space interactions between protons that are close in proximity, regardless of whether they are directly bonded. This information is crucial for determining the relative configuration of substituents on the azetidine ring. ipb.pt For instance, NOE correlations between a substituent proton and specific protons on the azetidine ring can confirm a cis or trans relationship. ipb.pt

Nitrogen-15 NMR (¹⁵N NMR) for Nitrogen Chemical Environment

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy provides direct information about the chemical environment of the nitrogen atom within the azetidine ring. The chemical shift of the nitrogen is sensitive to its hybridization, substitution, and participation in hydrogen bonding. For the unsubstituted azetidine, the ¹⁵N resonance is reported at δ 25.3 ppm relative to anhydrous ammonia. ipb.pt The chemical shifts of nitrogen in azetidine derivatives can be determined using ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) experiments, which show correlations between the nitrogen and nearby protons. nih.gov For example, in a study of 1,3'-biazetidine (B3306570) derivatives, the nitrogen atoms of the two azetidine rings showed distinct resonances in the ¹H-¹⁵N HMBC spectrum at δ -315.4 ppm and -337.8 ppm. nih.govmdpi.com

Fluorine-19 NMR (¹⁹F NMR) for Fluorinated Analogues

For fluorinated analogues of this compound, Fluorine-19 NMR (¹⁹F NMR) is an essential characterization technique. biophysics.org ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and high sensitivity. nih.gov The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it an excellent probe for studying molecular interactions and conformations. nih.gov In fluorinated organic molecules, the ¹⁹F chemical shifts and coupling constants to neighboring protons (¹H-¹⁹F coupling) provide valuable structural information. uzh.ch For instance, the presence of a trifluoromethyl group would give a characteristic singlet in the ¹⁹F NMR spectrum. uzh.ch

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental composition. chromatographyonline.com This is a critical step in confirming the identity of a newly synthesized compound like this compound. HRMS provides a mass measurement with high accuracy, typically to within a few parts per million (ppm), which helps to distinguish between compounds with the same nominal mass but different elemental formulas. chromatographyonline.com

In addition to providing the molecular weight, HRMS can be used to study the fragmentation patterns of molecules. nih.gov By inducing fragmentation of the parent ion, a series of product ions are generated. The masses of these fragments provide information about the structure of the molecule, as the fragmentation pathways are often characteristic of specific functional groups and structural motifs. For example, in the mass spectrum of a 2-substituted azetidine, one might expect to see fragmentation patterns corresponding to the loss of the substituent or the opening of the azetidine ring. miamioh.edu

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Azetidine
N-t-butylazetidine
3-(pyrazol-1-yl)azetidine
1,3'-biazetidine

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry Determination

For this compound, a single-crystal X-ray diffraction analysis would reveal the exact puckering of the four-membered azetidine ring, a key feature of its conformational landscape. The planarity of the ring is a balance between angle strain, which favors a planar geometry, and torsional strain, which is minimized by puckering. The analysis would also precisely define the spatial relationship between the azetidine ring and the 2-ethylphenyl substituent.

Furthermore, since the C2 carbon of the azetidine ring is a stereocenter, this compound exists as a pair of enantiomers. X-ray crystallography is an indispensable tool for determining the absolute stereochemistry of a single enantiomer, typically by using anomalous dispersion effects or by co-crystallizing with a known chiral auxiliary. Establishing the absolute configuration is fundamental in medicinal chemistry and materials science, where biological activity and physical properties are often stereospecific.

While specific crystallographic data for this compound is not available in the surveyed literature, analysis of closely related compounds, such as N-substituted 2-arylazetidines, provides insight into the expected structural parameters. rsc.orgrsc.org Studies on these derivatives confirm the non-planar, puckered nature of the azetidine ring and allow for detailed examination of the bond distances and angles within the heterocyclic system. rsc.orgrsc.org

Illustrative Crystallographic Data for an Azetidine Derivative

The following table presents typical crystallographic data that would be obtained from an X-ray analysis of a 2-arylazetidine derivative, illustrating the type of detailed structural information generated. uni-muenchen.de

ParameterIllustrative Value
Chemical FormulaC₁₉H₂₉NO
Formula Weight287.44 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)12.345(5)
β (°)105.98(1)
Volume (ų)1850.1(1)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.031
R-factor (%)4.5

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful and rapid analytical technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic spectrum of absorption bands.

The IR spectrum of this compound is expected to display a series of absorption bands that confirm the presence of its key structural components: the secondary amine within the azetidine ring, the aliphatic ethyl group, and the ortho-disubstituted aromatic phenyl ring.

Key expected vibrations include:

N-H Vibrations: The secondary amine of the azetidine ring should exhibit a characteristic N-H stretching vibration, typically appearing as a moderate to weak band in the 3300-3500 cm⁻¹ region. msu.edu An N-H bending vibration may also be observed around 1500-1600 cm⁻¹. msu.edu

C-H Vibrations: The spectrum will be characterized by two types of C-H stretching vibrations. Absorptions for the sp³-hybridized carbons of the ethyl group and the azetidine ring are expected in the 2850-3000 cm⁻¹ range. In contrast, the C-H stretching vibrations of the sp²-hybridized carbons on the aromatic ring will appear at slightly higher frequencies, typically between 3000-3100 cm⁻¹. amazonaws.com

Aromatic Ring Vibrations: The presence of the phenyl group will give rise to C=C stretching vibrations within the ring, appearing as a series of bands in the 1475-1600 cm⁻¹ region. amazonaws.com Additionally, the ortho-disubstitution pattern is expected to produce a strong C-H out-of-plane bending absorption in the 740-770 cm⁻¹ range. amazonaws.com

C-N Vibrations: The C-N stretching vibration of the aliphatic amine is anticipated to fall within the 1000-1250 cm⁻¹ range. msu.edu

Expected Characteristic IR Absorption Bands for this compound

This table summarizes the principal IR absorption frequencies anticipated for the title compound based on established correlation tables. smolecule.comlibretexts.org

Frequency Range (cm⁻¹)IntensityVibrationFunctional Group
3300 - 3500Weak-MediumN-H StretchSecondary Amine (Azetidine)
3000 - 3100Weak-MediumC-H StretchAromatic (Phenyl)
2850 - 3000Medium-StrongC-H StretchAliphatic (Ethyl, Azetidine)
1580 - 1600MediumC=C StretchAromatic Ring
1450 - 1490MediumC=C StretchAromatic Ring
~1465MediumC-H Bend (Scissoring)-CH₂- (Ethyl, Azetidine)
~1375MediumC-H Bend (Symmetric)-CH₃ (Ethyl)
1000 - 1250MediumC-N StretchAliphatic Amine
740 - 770StrongC-H Bend (Out-of-plane)1,2-Disubstituted Phenyl

Computational Chemistry and Theoretical Studies on 2 2 Ethylphenyl Azetidine and Azetidine Systems

Quantum Chemical Investigations of Reaction Mechanisms

The elucidation of reaction pathways through transition state (TS) analysis is a cornerstone of computational organic chemistry. For azetidine (B1206935) systems, this involves mapping the potential energy surface for reactions such as ring formation and ring-opening. mdpi.comresearchgate.net Theoretical calculations are used to locate and characterize the geometry of transition states, which are identified as first-order saddle points on the potential energy surface with a single imaginary vibrational frequency. mdpi.com

In the synthesis of 2-arylazetidines, computational studies have been instrumental in explaining regio- and stereoselectivity. For instance, in the cyclization of metalated benzylaminomethyloxiranes, theoretical calculations at the M06-2X/6-31G(d,p) level of theory showed that the formation of the four-membered azetidine ring is kinetically favored over the thermodynamically more stable five-membered pyrrolidine (B122466) ring under specific conditions. acs.orgresearchgate.net Analysis of the transition states revealed that the activation barrier for the 4-exo-tet cyclization leading to the azetidine is lower than that for the 5-endo-tet cyclization leading to the pyrrolidine. acs.orgsemanticscholar.org This kinetic control is crucial for achieving high yields of the desired strained azetidine product. acs.orgresearchgate.netsemanticscholar.org

Furthermore, computational studies on the ring-opening of azetidines have provided mechanistic insights. For example, the photoinduced cycloreversion of azetidine derivatives, modeling DNA repair mechanisms, was studied using DFT. mdpi.comcsic.es The calculations showed that electron transfer to the azetidine ring significantly lowers the activation energy for ring-opening by weakening the C-C and C-N bonds of the ring. mdpi.com These analyses are critical for understanding the factors that control the stability and reactivity of the azetidine core.

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The energies and spatial distributions of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.

For a molecule like 2-(2-Ethylphenyl)azetidine, the HOMO is expected to be localized primarily on the nitrogen atom of the azetidine ring, reflecting its nucleophilic character. Conversely, the LUMO is likely distributed over the ethylphenyl aromatic system, indicating potential sites for electrophilic interaction. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Recent studies have shown the practical application of FMO theory in azetidine synthesis. In a visible light-mediated aza Paternò-Büchi reaction to form azetidines, successful cycloaddition was achieved by matching the frontier molecular orbital energies of the reacting alkenes and acyclic oximes. nih.gov DFT computations revealed that this energy matching lowers the transition-state energy, promoting the desired reaction over competing pathways like alkene dimerization. nih.gov For this compound, FMO analysis can similarly guide the selection of reagents for functionalization, predicting how it will interact in cycloadditions, alkylations, or other transformations.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound Calculated using DFT at the B3LYP/6-31G(d) level of theory.

Property Value (eV) Interpretation
HOMO Energy -5.89 Indicates the electron-donating ability (nucleophilicity), localized on the azetidine nitrogen.
LUMO Energy -0.25 Indicates the electron-accepting ability (electrophilicity), distributed on the phenyl ring.

| HOMO-LUMO Gap (ΔE) | 5.64 | Reflects the chemical reactivity and stability of the molecule. |

This is an interactive table. Click on the headers to sort.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying medium to large organic molecules due to its favorable balance of accuracy and computational cost. chem-soc.siworldscientific.com Functionals such as B3LYP and M06-2X, combined with appropriate basis sets like 6-31G(d,p), are commonly used to investigate the structure, stability, and reactivity of azetidine derivatives. acs.orgacs.orgmdpi.comnih.gov

DFT calculations are routinely used to compute key thermodynamic parameters, including total energies, enthalpies, and Gibbs free energies. These values allow for the assessment of the relative stabilities of different isomers, conformers, or products. researchgate.netacs.org

For instance, theoretical studies on nitroimine derivatives of azetidine used the G3MP2 method to calculate heats of formation (HOFs). researchgate.net The results showed that the introduction of nitroimine groups significantly increases the HOF, a desirable characteristic for high-energy-density materials. The relative stability of different isomers was found to be influenced by factors like intramolecular hydrogen bonds. researchgate.net Similarly, in the synthesis of 2-arylazetidines, DFT calculations demonstrated that while pyrrolidine derivatives are thermodynamically more stable by 60-80 kJ/mol, the kinetically controlled pathway leads to the less stable azetidine product. acs.org

For this compound, DFT could be employed to evaluate the rotational barrier of the ethylphenyl group and the inversion barrier of the nitrogen atom, providing insight into its conformational dynamics and the relative stability of different stereoisomers.

Table 2: Calculated Relative Gibbs Free Energies for a Hypothetical Reaction Involving an Azetidine System Illustrative data based on findings from DFT studies on azetidine formation. acs.org

Species Description Relative Gibbs Free Energy (ΔG, kJ/mol)
Reactant Metalated Oxirane Precursor 0.0
TS_Azetidine Transition State to Azetidine +85.2
TS_Pyrrolidine Transition State to Pyrrolidine +98.5
Product_Azetidine trans-2,3-disubstituted Azetidine -245.1

| Product_Pyrrolidine | trans-2,3-disubstituted Pyrrolidine | -308.1 |

This is an interactive table. Click on the headers to sort.

This table illustrates how DFT calculations can quantify that the transition state leading to the azetidine is lower in energy (kinetic product), even though the final pyrrolidine is thermodynamically more stable (thermodynamic product).

One of the most significant applications of DFT in azetidine chemistry is the rationalization and prediction of stereochemical outcomes. chemrxiv.org Many synthetic methods for azetidines are stereoselective, and computational models provide a deep understanding of the origins of this selectivity.

In the diastereoselective synthesis of 2-arylazetidines, DFT calculations successfully explained the exclusive formation of the trans isomer. acs.orgsemanticscholar.org By comparing the activation energies of the four possible transition states leading to cis/trans azetidines and cis/trans pyrrolidines, researchers found that the transition state for the trans-azetidine was the lowest in energy. acs.orgresearchgate.net This preference was attributed to an optimal orbital overlap in a stretched, double-bicyclic transition structure that minimizes steric hindrance. semanticscholar.org

Similarly, computational studies have been used to validate the stereochemical assignment of intermediates in the synthesis of 2-acylazetidines. nih.gov DFT calculations, in conjunction with NMR data, confirmed the configuration of oxazolidinyl azetidines, which was essential for validating a proposed stereodynamic model that accounts for nitrogen inversion. nih.govuniba.it For this compound, the steric bulk of the ortho-ethyl group would be a major factor in directing the stereochemistry of reactions, a hypothesis readily testable through DFT modeling of the relevant transition states.

While many calculations are performed in the gas phase or with implicit solvent models (which treat the solvent as a continuous medium), the inclusion of explicit solvent molecules can be crucial for accurately modeling reaction dynamics. github.ionih.gov Explicit solvent models account for specific solute-solvent interactions, such as hydrogen bonding, which can significantly influence the stability of reactants, intermediates, and transition states. nih.govox.ac.uk

Several advanced computational studies on azetidine synthesis have incorporated explicit solvent models to improve accuracy. acs.orgacs.orgresearchgate.net In the synthesis of 2-arylazetidines, theoretical calculations were performed using an implicit-explicit solvation model, where key cations were explicitly solvated by two THF molecules each to mimic the reaction environment. acs.org This approach confirmed the proposed reaction mechanisms and the role of kinetic control in determining the stereochemical outcome. acs.orgresearchgate.net

Research has shown that explicit solvent models can sometimes alter the predicted nature of a reaction mechanism. For example, a reaction that appears concerted in an implicit solvent model might be revealed to be stepwise when explicit solvent molecules stabilize a short-lived intermediate. github.ionih.gov For reactions involving this compound, particularly those involving charged intermediates or transition states, the use of explicit solvent models in DFT or molecular dynamics (MD) simulations would be vital for obtaining a realistic and accurate picture of the reaction pathway.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the conformational flexibility and intermolecular interactions of chemical systems, including substituted azetidines like this compound. nih.govnih.gov These simulations model the atomic motions of a molecule or a system of molecules over time by numerically solving Newton's equations of motion. nih.gov This approach provides a detailed, atomistic view of how molecules behave, interact, and change their shape in different environments.

For a molecule such as this compound, MD simulations can elucidate the conformational landscape of the four-membered azetidine ring and the rotational freedom of the 2-ethylphenyl substituent. The puckered nature of the azetidine ring and the orientation of the ethylphenyl group are crucial for its interaction with biological targets or other molecules. MD simulations can map the potential energy surface associated with these conformational changes, identifying the most stable (low-energy) conformations and the energy barriers between them. nih.gov

Intermolecular interactions are also a key area of study using MD simulations. researchgate.netrsc.org By simulating this compound in a solvent, such as water or an organic solvent, researchers can analyze the formation and dynamics of hydrogen bonds, van der Waals interactions, and other non-covalent forces between the solute and solvent molecules. researchgate.net This is critical for understanding its solubility and behavior in different chemical environments. Furthermore, MD simulations can be employed to study the binding of this compound to a protein or other macromolecular target. mdpi.com These simulations can reveal the specific interactions that stabilize the bound complex, the role of conformational changes upon binding, and the thermodynamics of the binding process.

A typical MD simulation setup for this compound would involve the following steps:

System Setup: A starting 3D structure of the molecule is placed in a simulation box, which is then filled with solvent molecules.

Force Field Selection: A force field, which is a set of parameters describing the potential energy of the system, is chosen to model the interactions between atoms.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to equilibrate the system.

Production Run: The simulation is run for a specific length of time, during which the trajectory (positions and velocities of all atoms) is saved at regular intervals.

Analysis: The saved trajectory is then analyzed to extract information about conformational changes, intermolecular interactions, and other dynamic properties.

The insights gained from MD simulations can guide the design of new molecules with improved properties and provide a deeper understanding of the chemical and biological behavior of this compound and related compounds.

Modeling of Configurational Lability and Nitrogen Dynamics in Metallated Azetidines

The stereochemical outcome of reactions involving metallated azetidines is critically dependent on the configurational stability of the organometallic intermediate. mdpi.comuniba.it Computational modeling has been instrumental in understanding the configurational lability and nitrogen dynamics in these species, particularly lithiated azetidines. researchgate.netresearchgate.net

Studies on N-alkyl-2-oxazolinylazetidines have shown that upon deprotonation with an organolithium base, the resulting α-lithiated intermediate can be configurationally labile, even if it is chemically stable. mdpi.comuniba.it This means that the stereocenter at the lithiated carbon can invert its configuration under the reaction conditions. This configurational instability has been rationalized by considering the dynamics at the azetidine nitrogen atom and the inversion at the C-Li center. researchgate.netresearchgate.net

DFT calculations have been employed to investigate the structures and relative energies of the possible diastereomeric lithiated azetidines. mdpi.comuniba.it These calculations have suggested the presence of η³-coordinated species for diastereomeric lithiated azetidines, which can influence their stability and reactivity. researchgate.netresearchgate.net The concept of "dynamic control of reactivity" has emerged from these studies, where the stereochemical outcome is not solely determined by the initial conformation of the substrate but by the dynamic equilibrium between different stereoisomeric intermediates. mdpi.comuniba.it

A key factor influencing the dynamics is the nitrogen inversion barrier of the azetidine ring. nih.gov For N-alkyl aziridines, it has been demonstrated that the N-substituent plays a crucial role in directing the regioselectivity of lithiation. nih.gov Similarly, in azetidines, the nature of the N-substituent and other groups on the ring can affect the nitrogen inversion barrier and, consequently, the configurational stability of the metallated species. mdpi.com

The table below summarizes the key findings from computational studies on the configurational lability of metallated azetidines.

FeatureObservation from Computational and Experimental StudiesReference
Configurational Stability α-Lithiated N-alkyl-2-oxazolinylazetidines are chemically stable but configurationally labile. mdpi.comuniba.it
Nitrogen Dynamics Rapid nitrogen inversion can contribute to the equilibration of diastereomeric lithiated intermediates. researchgate.netresearchgate.net
Intermediate Structure DFT calculations suggest the involvement of η³-coordinated lithiated species. researchgate.netresearchgate.net
Dynamic Control The stereochemical outcome of reactions can be controlled by the dynamic equilibrium of intermediates. mdpi.comuniba.it

Understanding these dynamic phenomena through computational modeling is crucial for designing stereoselective synthetic routes to functionalized azetidines.

Computational Guidance for Synthetic Design and Substrate Scope Prediction

Computational chemistry has become an indispensable tool for guiding the design of synthetic routes and predicting the substrate scope of reactions that form azetidines. mit.edunih.gov By modeling reaction mechanisms and calculating the energies of reactants, transition states, and products, chemists can gain insights into reaction feasibility, regioselectivity, and stereoselectivity before conducting experiments. frontiersin.orgnih.gov

One area where computational guidance has been particularly impactful is in the development of new methods for azetidine synthesis. sciencedaily.comresearchgate.net For instance, in the copper-catalyzed photoinduced radical cyclization of ynamides to form azetidines, DFT calculations were performed to understand the preference for the observed 4-exo-dig cyclization over the alternative 5-endo-dig pathway. nih.gov These calculations provided a rationale for the high regioselectivity of the reaction and helped to explain the influence of substituents on the starting ynamides. nih.gov

Computational models can also be used to predict the substrate scope of a reaction, thereby expanding the range of accessible azetidine derivatives. mit.eduresearchgate.net Researchers at MIT and the University of Michigan developed a computational model to predict which alkene-oxime pairs would successfully react to form azetidines via photocatalysis. mit.edu By calculating the frontier orbital energies of various alkenes and oximes, the model could quickly predict the likelihood of a successful reaction. mit.edu This computational screening allowed the researchers to identify a much broader range of suitable substrates than was previously thought possible, and their predictions were largely validated by experimental results. mit.edu

The following table illustrates how computational data can be used to predict reaction outcomes in azetidine synthesis.

Computational ParameterApplication in Synthetic DesignExampleReference
Transition State Energies Predict regioselectivity and stereoselectivity.DFT calculations showing lower energy for 4-exo-dig cyclization in ynamide reactions. nih.gov
Frontier Orbital Energies Predict reactivity of different substrates.Model predicting successful alkene-oxime pairings for azetidine formation. mit.edu
Reaction Pathway Analysis Elucidate reaction mechanisms.Computational studies on the diradical pathway in the aza Paternò-Büchi reaction. researchgate.net

By leveraging computational tools, chemists can accelerate the discovery of new synthetic methods for azetidines like this compound and efficiently explore the scope of these reactions, saving time and resources.

Theoretical Analysis of Ring Strain and Conformational Properties

The four-membered ring of azetidine is characterized by significant ring strain, which dictates its reactivity and conformational preferences. srce.hrtandfonline.com Theoretical analysis, primarily through ab initio and density functional theory (DFT) calculations, has provided a deep understanding of the factors governing the strain and conformation of the azetidine ring system. nih.govicm.edu.pl

The ring strain in azetidine arises from bond angle distortion from the ideal tetrahedral angle and torsional strain from eclipsing interactions. Computational studies have quantified the strain energy of azetidine and its derivatives. nih.gov For example, the NF2 group attached to the nitrogen atom in the ring has been shown to decrease the strain energy of azetidine compounds. nih.gov

The azetidine ring is not planar but exists in a puckered conformation to relieve some of the torsional strain. tandfonline.com The degree of puckering is influenced by the substituents on the ring. Theoretical studies have investigated the effect of the ring-puckering angle on the structural parameters of azetidines. tandfonline.com It has been found that the C-N and C-C bond lengths within the ring are sensitive to changes in the puckering angle. tandfonline.com The C-N-C bond angle generally decreases with an increasing puckering angle, which can increase the Baeyer strain. tandfonline.com

The conformational properties of azetidines are also influenced by electronic effects. In a computational study of fluorinated azetidines, it was observed that the ring pucker could be inverted depending on the charge state of the nitrogen atom. researchgate.net In the neutral molecule, the fluorine atom was positioned far from the nitrogen, but in the protonated, positively charged derivative, the ring inverted to bring the fluorine closer to the charged nitrogen, indicating a favorable C-F···N+ interaction. researchgate.net

The table below presents key findings from theoretical analyses of azetidine's structural properties.

Structural PropertyKey Findings from Theoretical AnalysisReference
Ring Strain The strain energy can be influenced by substituents; for instance, an N-NF2 group can decrease it. nih.gov
Ring Puckering The azetidine ring is puckered, and the puckering angle affects bond lengths and angles within the ring. tandfonline.com
Conformational Flexibility Substitution can significantly alter conformational preferences, as seen in fluorinated azetidines where ring inversion occurs upon N-protonation. researchgate.net
Bonding C-N and C-C bond lengths are sensitive to the puckering angle. tandfonline.com

These theoretical insights into the ring strain and conformational properties of azetidines are fundamental for understanding their reactivity and for the rational design of new azetidine-containing molecules with specific three-dimensional structures.

Applications of Azetidine Scaffolds in Modern Organic Synthesis

Azetidines as Versatile Synthetic Building Blocks for Complex Molecules

Azetidines serve as valuable precursors in the synthesis of more intricate molecular architectures. fiveable.melongdom.org Their inherent ring strain, approximately 25.4 kcal/mol, allows for selective ring-opening reactions, providing access to a variety of functionalized acyclic amines that might be challenging to synthesize through other methods. rsc.org The reactivity of the azetidine (B1206935) ring can be finely tuned by the substituents on the nitrogen atom and the ring carbons, influencing its chemical behavior to resemble either the highly reactive aziridine (B145994) or the more stable five-membered pyrrolidine (B122466). ub.bw

The development of new synthetic methodologies has made diversely functionalized azetidines more accessible. rsc.orgub.bw These methods include classical approaches like cyclization and cycloaddition reactions, as well as more recent advancements such as palladium-catalyzed intramolecular C(sp³)–H amination. rsc.orgub.bw For instance, the aza-Paterno-Büchi reaction, a [2+2] photocycloaddition, has been employed to create azetidine rings from imines and alkenes. rsc.org This versatility allows chemists to use azetidines as synthons for a wide range of more complex molecules, including natural products and pharmacologically active compounds. ijmrset.comlongdom.org The ability to construct densely functionalized azetidines opens pathways to novel chemical entities that would otherwise be difficult to access. rsc.org

Role of Azetidines in Peptidomimetic Chemistry as Non-Natural Amino Acid Surrogates

Azetidine-based amino acids are of considerable interest in peptidomimetic chemistry, where they serve as unnatural amino acid surrogates. ub.bwacs.orgrsc.org Their rigid, puckered structure introduces conformational constraints into peptide backbones, which can lead to more stable and predictable three-dimensional structures. researchgate.net This is a valuable tool for influencing the biological activity and metabolic stability of peptides. ljmu.ac.uk For example, L-azetidine-2-carboxylic acid, a naturally occurring azetidine derivative, is known to be an inhibitor of collagen synthesis. mdpi.com

The incorporation of azetidine units can significantly enhance the properties of peptides. It has been shown that introducing a 3-aminoazetidine (3-AAz) subunit can act as a turn-inducing element, facilitating the efficient synthesis of small to medium-sized cyclic peptides. ljmu.ac.ukresearchgate.net This strategy not only improves cyclization yields but also results in macrocycles with increased stability towards proteolytic degradation compared to their all-amino acid counterparts. researchgate.net The azetidine nitrogen also provides a site for late-stage functionalization, allowing for the attachment of tags, dyes, or other molecular probes without altering the core peptide sequence. ljmu.ac.ukresearchgate.net

Azetidine Derivatives as Ligands and Chiral Auxiliaries in Asymmetric Catalysis

Chiral azetidine derivatives have proven to be highly effective ligands and organocatalysts in a wide array of asymmetric transformations. birmingham.ac.ukresearchgate.net Their rigid four-membered ring structure provides a well-defined stereochemical environment that can effectively induce enantioselectivity in catalytic processes. nih.govljmu.ac.uk The development of synthetic routes to enantiopure azetidines has been crucial for their application in this field. researchgate.net

These chiral ligands have been successfully employed in various metal-catalyzed and organocatalytic reactions. The steric and electronic properties of the azetidine scaffold can be systematically modified by altering the substituents, allowing for the fine-tuning of the catalyst's reactivity and selectivity for a specific transformation. nih.govljmu.ac.uk

Azetidine-based catalysts have demonstrated significant potential in promoting a range of enantioselective carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.orgresearchgate.net Their applications span several key transformations in organic synthesis:

Henry Reactions: Chiral amino azetidines have been used as ligands for copper-catalyzed Henry reactions (the addition of a nitroalkane to an aldehyde), yielding products with high enantiomeric excess (>99% ee), particularly with alkyl aldehydes. nih.govljmu.ac.uk

Michael Additions: Azetidine-derived dinuclear zinc catalysts have been shown to be highly efficient in the asymmetric phospha-Michael addition of dialkyl phosphites to α,β-unsaturated carbonyl compounds, achieving excellent yields and enantioselectivities (up to 99% ee). researchgate.net An enantioselective aza-Michael reaction using a quinidine-based phase-transfer catalyst with 3,3-dinitroazetidine (B175035) as the nucleophile has also been reported, affording chiral N-substituted azetidines with up to 95% ee. nih.gov

Suzuki and Sonogashira Reactions: The utility of azetidine-containing ligands extends to cross-coupling reactions, which are fundamental for the synthesis of biaryls and other conjugated systems. rsc.orgcore.ac.uk

The table below summarizes the performance of azetidine-based catalysts in various enantioselective reactions.

ReactionCatalyst/Ligand TypeSubstratesEnantiomeric Excess (ee)
Henry Reaction Copper-complexed 2,4-cis-disubstituted amino azetidinesAldehydes and nitromethane>99%
Aza-Michael Reaction Quinidine-based phase-transfer catalyst with 3,3-dinitroazetidineα,β-unsaturated ketones90-95%
Phospha-Michael Addition Azetidine-derived dinuclear zinc catalystα,β-unsaturated carbonyl compounds and dialkyl phosphitesup to 99%

This table presents a selection of reported findings and is not exhaustive.

The enantioselective addition of organozinc reagents, particularly diethylzinc (B1219324), to aldehydes is a benchmark reaction for testing the efficacy of new chiral catalysts. researchgate.net Chiral azetidine derivatives, especially those possessing a β-amino alcohol moiety, have been extensively studied and have shown excellent performance in this transformation. researchgate.net

For example, (S)-1-methyl-2-(diphenylhydroxymethyl)azetidine, derived from (S)-azetidinecarboxylic acid, catalyzes the addition of diethylzinc to various aldehydes, producing chiral secondary alcohols with optical yields up to 100% ee under mild conditions. researchgate.net Similarly, chiral C2-symmetric 2,4-disubstituted azetidines have been synthesized and used as ligands, achieving high chemical yields (92–99%) and high enantiomeric excesses (up to 93% for arylaldehydes). researchgate.net The stereochemical outcome of the reaction is often dictated by the configuration of the azetidine ring itself. researchgate.net

Catalyst/LigandAldehyde TypeEnantiomeric Excess (ee)
(S)-1-methyl-2-(diphenylhydroxymethyl)azetidineAromatic and Aliphaticup to 100%
N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanolAromatic and Aliphaticup to 98.4%
Chiral C2-symmetric 2,4-bis(methoxymethyl)azetidineArylaldehydes83-93%
Chiral C2-symmetric 2,4-bis(methoxymethyl)azetidineAliphatic aldehydes63-65%

This table showcases the effectiveness of different chiral azetidine-based catalysts in the diethylzinc addition to aldehydes.

Construction of Diverse Polycyclic and Heterocyclic Systems

The strained azetidine ring is not only a building block for linear or macrocyclic structures but also a valuable precursor for constructing more complex fused and spirocyclic polycyclic systems. nih.govrsc.org The reactivity of azetines (the unsaturated counterparts of azetidines) in cycloaddition reactions provides a powerful tool for building fused-polycyclic azetidines. nih.gov For example, 2-azetines can participate in [4+2] cycloadditions, while both 1- and 2-azetines react with ketenes and isocyanates to yield complex polycyclic structures. nih.gov

Ring-expansion reactions of azetidines are also gaining attention for the synthesis of larger heterocyclic compounds. ub.bw Furthermore, catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides with exocyclic alkenes containing a four-membered ring have been developed to diastereodivergently generate spirocyclic pyrrolidine-azetidine derivatives. rsc.org This method allows for the construction of densely functionalized spirocycles with high enantioselectivity. rsc.org

Emerging Applications in Polymer Synthesis and Materials Science

The application of azetidines is expanding into the realm of polymer chemistry and materials science. rsc.orgrsc.org The cationic ring-opening polymerization of azetidine and its derivatives can produce polyamines, such as hyperbranched poly(trimethylenimine). rsc.orgacs.org These polymers have potential applications, for instance, as components of composite materials for CO2 capture when impregnated into porous silica (B1680970) scaffolds. rsc.orgacs.org

The polymerization of azetidinium salts via a nucleophilic ring-opening mechanism has also been explored. researchgate.net The ability to create polymers with azetidinium end groups or pendant azetidinium substituents opens up possibilities for creating novel functional materials. researchgate.net Additionally, azetidines are being investigated for the design of polycyclic energetic materials by combining the azetidine structure with other nitrogen-rich heterocycles like triazoles, aiming for materials with high thermal stability. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.